Tetrakis(ethylthio)tetrathiafulvalene

Overview

Description

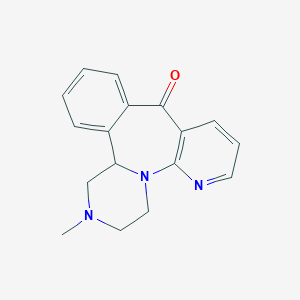

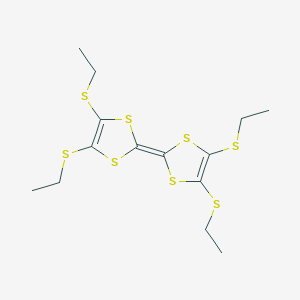

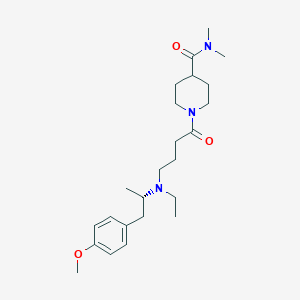

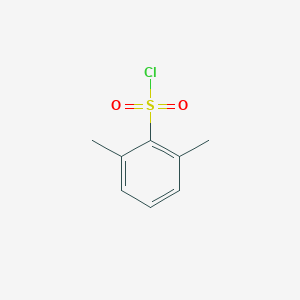

Tetrakis(ethylthio)tetrathiafulvalene is a compound with the molecular formula C14H20S8 . It is part of a class of highly conductive single-component organic semiconductors known as tetrakis (alkylthio)tetrathiafulvalenes .

Synthesis Analysis

The synthesis of Tetrakis(ethylthio)tetrathiafulvalene involves the oxidation of the compound with CuCl2 and CuBr2 in acetonitrile. This process yields organic radical cation salts, (TTC2-TTF)2[Cu2Cl6] and (TTC2-TTF)2[Cu2Br6], whose structures have been determined by X-ray structure analysis .Molecular Structure Analysis

Tetrakis(ethylthio)tetrathiafulvalene contains a total of 42 atoms, including 20 Hydrogen atoms, 14 Carbon atoms, and 8 Sulfur atoms . The compound has a total of 43 bonds, including 23 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 five-membered rings, and 8 sulfides .Chemical Reactions Analysis

The oxidation of Tetrakis(ethylthio)tetrathiafulvalene with CuCl2 and CuBr2 in acetonitrile results in the formation of organic radical cation salts .Physical And Chemical Properties Analysis

Tetrakis(ethylthio)tetrathiafulvalene is a solid at 20 degrees Celsius and should be stored under inert gas at a temperature between 0-10°C. It is sensitive to moisture and heat . The molecular weight of Tetrakis(ethylthio)tetrathiafulvalene is 444.79 g/mol .Scientific Research Applications

Coordination Polymers

TETT has been utilized in the synthesis of coordination polymers, particularly with copper(I) iodide. The resulting compound, [(CuI)2 TETT], forms a neutral complex where each copper ion is tetrahedrally coordinated by iodide ions and sulfur atoms from TETT . This complex crystallizes in the monoclinic system and exhibits interesting properties such as conductivity when doped with iodine, making it a potential candidate for electronic materials .

Iodine Capture in Covalent Organic Frameworks (COFs)

TETT-based COFs have been reported to exhibit a synergistic effect of physical and chemical adsorption of iodine. These frameworks are designed with high specific surface areas and abundant TETT functional groups, leading to an exceptional iodine adsorption capacity. This makes them highly suitable for applications in nuclear energy, where the capture and storage of radioiodine are crucial .

Electron Donor in Organic Metals

TETT, like its parent compound tetrathiafulvalene, is known for its excellent redox properties and electron donor character. It has been explored for its potential in creating organic metals, which are materials that exhibit metallic conductivity without the presence of metal atoms. This application is significant in the development of lightweight, flexible electronic devices .

Redox-active Ligands in Metal Complexes

The redox chemistry of TETT makes it an attractive ligand for metal complexes. It has been used to cap molecules with tin groups, enabling the isolation of stable redox congeners and facilitating transmetalation to other metals like nickel and palladium. This property is beneficial for synthesizing molecular materials with tunable electronic properties .

Mechanism of Action

Target of Action

Tetrakis(ethylthio)tetrathiafulvalene (TET-TTF) primarily targets copper (I) iodide . The compound forms a coordination polymer with copper (I) iodide, resulting in a neutral 2:1 (metal/ligand) complex .

Mode of Action

The interaction between TET-TTF and its target involves the formation of coordination polymeric chains . Each metal ion in the complex is tetrahedrally coordinated by two bridging iodide ions and two sulfur atoms from TET-TTF . The average Cu–I and Cu–S bond lengths are 2.601 and 2.369 Å, respectively .

Biochemical Pathways

The compound’s redox properties suggest it may influence electron transfer processes .

Pharmacokinetics

The compound is known to be sensitive to moisture and heat , which could potentially impact its bioavailability.

Result of Action

The result of TET-TTF’s action is the formation of a new compound, [(CuI)2 TTC2 -TTF], which exhibits a conductivity of 2 × 10−3 S cm−1 at 25 °C for a compacted pellet . This suggests that TET-TTF could have applications in the field of electronics.

Action Environment

TET-TTF is synthesized in acetonitrile under an argon atmosphere . It is sensitive to moisture and heat , suggesting that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature.

Safety and Hazards

Tetrakis(ethylthio)tetrathiafulvalene is sensitive to moisture and heat . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . The compound’s fine dust dispersed in air may ignite, and its thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Tetrakis(ethylthio)tetrathiafulvalene has been used to develop new molecular junctions based on tetrathiafulvalene (TTF)-fused naphthalene diimide (NDI) molecules. These junctions have shown a superb electrode-molecule interface and provide a new strategy for precisely tuning the conductance of molecular devices towards new functions .

properties

IUPAC Name |

2-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(ethylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20S8/c1-5-15-9-10(16-6-2)20-13(19-9)14-21-11(17-7-3)12(22-14)18-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDJYFLUQDMPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(SC(=C2SC(=C(S2)SCC)SCC)S1)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393303 | |

| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104515-79-9 | |

| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of TTC2-TTF in the formation of coordination polymers?

A: TTC2-TTF acts as a sulfur-donor ligand in the formation of coordination polymers with copper(I) iodide. The molecule features two 1,3-dithiole-2-thione rings linked by a central double bond, providing four sulfur atoms capable of coordinating with metal ions. [, , , ] This coordination leads to the formation of polymeric chains or two-dimensional networks, depending on the reaction conditions and the specific copper(I) halide used. [, , , ]

Q2: How does iodine doping affect the electrical conductivity of TTC2-TTF-based coordination polymers?

A: Iodine doping of the neutral complex [(CuI)2TTC2-TTF] leads to the formation of [(CuI)2TTC2-TTF]I1.5, which exhibits an electrical conductivity of 2 × 10−3 S cm−1 at 25 °C. [] This increase in conductivity upon doping is attributed to the creation of charge carriers within the material. The iodine likely oxidizes the TTC2-TTF molecules, creating radical cations that contribute to electrical conductivity.

Q3: What are the potential applications of TTC2-TTF based on its observed properties?

A3: TTC2-TTF, with its ability to form coordination polymers and exhibit enhanced electrical conductivity upon doping, shows promise for applications in materials science. These could include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)